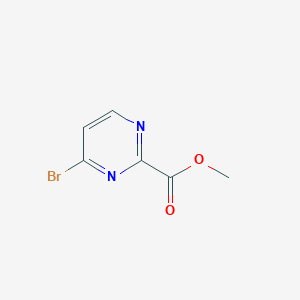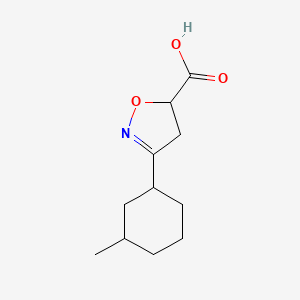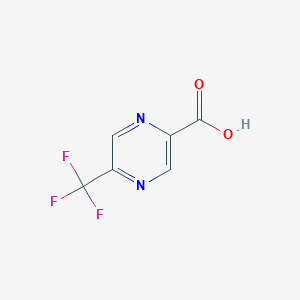
5-(Trifluoromethyl)pyrazine-2-carboxylic acid
Descripción general
Descripción
5-(Trifluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O2 and a molecular weight of 192.1 . It is a solid substance that is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)pyrazine-2-carboxylic acid is 1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) . This indicates the presence of a trifluoromethyl group (-CF3) and a carboxylic acid group (-COOH) on the pyrazine ring.Physical And Chemical Properties Analysis
5-(Trifluoromethyl)pyrazine-2-carboxylic acid has a predicted boiling point of 270.7±40.0 °C and a predicted density of 1.575±0.06 g/cm3 . Its pKa is predicted to be 2.40±0.10 .Aplicaciones Científicas De Investigación
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” is used in the synthesis of a novel SDHI fungicide called pyraziflumid . This fungicide has shown high fungicidal activities against a broad spectrum of plant diseases .
Methods of Application or Experimental Procedures
The fungicidal performance of the series was optimized, leading to the identification of pyraziflumid . The structure-activity relationships from the lead compound to pyraziflumid were studied .
Results or Outcomes
Pyraziflumid could control a wide range of plant diseases . The fungicidal activity against gray mold and rice sheath blight were studied and demonstrated .
2. Synthesis of β-secretase (BACE) Inhibitors
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are being researched for their potential to treat diseases like Alzheimer’s.
Results or Outcomes
The outcomes of the synthesis are BACE inhibitors, which are potential therapeutic agents for diseases like Alzheimer’s .
3. Synthesis of Azapentalenes
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of azapentalenes . Azapentalenes are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science .
Results or Outcomes
The outcomes of the synthesis are azapentalenes, which are potential therapeutic agents for various diseases and can be used in materials science .
4. Synthesis of Metal Complexes
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of metal complexes . These complexes have potential applications in various fields, including catalysis, materials science, and biological systems .
Results or Outcomes
The outcomes of the synthesis are metal complexes, which have potential applications in various fields .
5. Synthesis of Trifluoromethylpyridines
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients .
Results or Outcomes
The outcomes of the synthesis are trifluoromethylpyridines, which are active ingredients in agrochemical and pharmaceutical industries .
6. Synthesis of Zinc Complexes
Summary of the Application
“5-(Trifluoromethyl)pyrazine-2-carboxylic acid” can be used in the synthesis of zinc complexes . These complexes have potential applications in various fields, including catalysis, materials science, and biological systems .
Results or Outcomes
The outcomes of the synthesis are zinc complexes, which have potential applications in various fields .
Safety And Hazards
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
5-(trifluoromethyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVCRZPGVDGULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



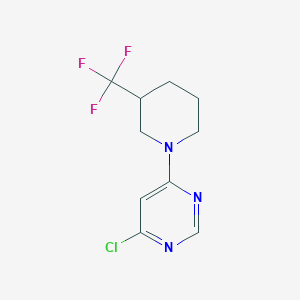
![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)
![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)



![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)
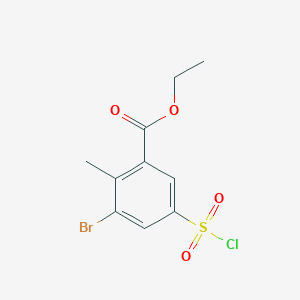
![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)
